molecular formula C9H10FNO4S B13522570 Ethyl 4-fluoro-3-sulfamoylbenzoate

Ethyl 4-fluoro-3-sulfamoylbenzoate

Cat. No.: B13522570
M. Wt: 247.25 g/mol
InChI Key: PHRTWVKBIZUKOX-UHFFFAOYSA-N
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Description

Ethyl 4-fluoro-3-sulfamoylbenzoate is a benzoate derivative characterized by a sulfamoyl group at the 3-position and a fluorine atom at the 4-position of the aromatic ring, with an ethyl ester moiety. Sulfamoyl groups are known for their role in enzyme inhibition (e.g., carbonic anhydrase), while fluorine substitution enhances metabolic stability and lipophilicity, influencing bioavailability . However, detailed pharmacological or pesticidal data specific to this compound remain scarce in publicly available literature.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-fluoro-3-sulfamoylbenzoate typically involves the reaction of 4-fluoro-3-nitrobenzoic acid with ethyl alcohol in the presence of a catalyst to form the ester. The nitro group is then reduced to an amine, which is subsequently sulfonated to introduce the sulfamoyl group. The reaction conditions often include the use of reducing agents such as hydrogen gas in the presence of a palladium catalyst for the reduction step, and sulfonating agents like chlorosulfonic acid for the sulfonation step .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for the addition of reagents and control of reaction parameters is common to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-fluoro-3-sulfamoylbenzoate undergoes various chemical reactions, including:

    Nucleophilic substitution: The fluorine atom can be substituted by nucleophiles under appropriate conditions.

    Reduction: The nitro group can be reduced to an amine.

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of ethyl 4-fluoro-3-sulfamoylbenzoate and its derivatives involves the inhibition of ribonucleotide reductase, an enzyme crucial for DNA synthesis. The sulfamoyl group interacts with the active site of the enzyme, forming hydrogen bonds with key residues, thereby inhibiting its activity. This inhibition leads to a decrease in the production of deoxynucleotide triphosphates, which are essential for DNA replication and repair .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Ethyl 4-fluoro-3-sulfamoylbenzoate with three sulfonylurea herbicides and a brominated analog, highlighting structural, functional, and application-based differences.

Table 1: Structural and Functional Comparison

Compound Name Substituents Molecular Formula Key Applications/Properties Reference
This compound -SO₂NH₂ (3), -F (4), -COOEt (ester) C₉H₁₀FNO₄S Intermediate for sulfonylurea agents N/A
Triflusulfuron methyl ester -SO₂NHCONH-triazine (2), -CF₃CH₂O (4) C₁₅H₁₅F₃N₆O₅S Herbicide (sugar beet crops)
Ethametsulfuron methyl ester -SO₂NHCONH-triazine (2), -OEt (4) C₁₄H₁₈N₆O₅S Herbicide (oilseed rape)
Metsulfuron methyl ester -SO₂NHCONH-triazine (2), -OMe (4), -Me (6) C₁₄H₁₅N₅O₆S Broadleaf weed control
Ethyl 4-(2-bromoethoxy)-3-fluorobenzoate -BrCH₂CH₂O (4), -F (3), -COOEt (ester) C₁₁H₁₂BrFO₃ Intermediate in organic synthesis

Key Observations:

Sulfamoyl vs. Sulfonylurea Groups: this compound lacks the triazine-linked sulfonylurea moiety present in commercial herbicides like triflusulfuron methyl. This absence reduces its herbicidal activity, as sulfonylureas inhibit acetolactate synthase (ALS), a critical enzyme in plant amino acid synthesis .

Ester Group Variations: Unlike the methyl esters in herbicidal analogs (e.g., metsulfuron methyl), the ethyl ester in the target compound may alter hydrolysis rates and metabolic degradation.

Halogen Substitution :
The 4-fluoro substituent enhances electronegativity and steric effects compared to ethoxy or methoxy groups in related compounds. For example, Ethyl 4-(2-bromoethoxy)-3-fluorobenzoate (a brominated analog) demonstrates distinct reactivity due to the bromoethoxy group, which is more prone to nucleophilic substitution than fluorine .

Synthetic Utility: While sulfonylurea herbicides are optimized for crop selectivity, this compound’s sulfamoyl group positions it as a precursor for sulfonamide drugs or enzyme inhibitors. Its fluorine substitution may also improve blood-brain barrier penetration compared to non-fluorinated analogs.

Biological Activity

Ethyl 4-fluoro-3-sulfamoylbenzoate is a compound with significant biological activity, particularly in the context of its interaction with ribonucleotide reductase and its potential therapeutic applications. This article delves into its biological mechanisms, pharmacokinetics, and relevant case studies that illustrate its effects in various biological systems.

Target Enzyme
this compound primarily targets the M1 subunit of human ribonucleotide reductase (hRRM1) . This enzyme is crucial for DNA synthesis as it catalyzes the reduction of ribonucleotides to deoxyribonucleotides, which are essential for DNA replication and repair.

Mode of Action
The compound functions as a local anesthetic and inhibits the activity of ribonucleotide reductase through strong hydrogen bonding with the enzyme's active site residues. This inhibition leads to decreased levels of deoxynucleotide triphosphates (dNTPs), thereby affecting cellular proliferation and function.

Enzyme Inhibition

The sulfonamide group in this compound plays a pivotal role in its biochemical activity. It forms strong interactions with the active site of ribonucleotide reductase, leading to significant inhibition of enzyme activity. This inhibition can disrupt critical cellular processes such as DNA synthesis and cell cycle progression.

Cellular Effects

In vitro studies have demonstrated that this compound affects various cell types by inhibiting key enzymes involved in DNA synthesis. The resulting decrease in dNTP levels can lead to impaired cell proliferation and altered gene expression profiles.

Pharmacokinetics

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) evaluations suggest that this compound has favorable pharmacological properties. It exhibits good solubility and a potentially low toxicity profile, although further empirical studies are needed to confirm these findings.

Laboratory Studies

In laboratory settings, this compound has been shown to be relatively stable under standard conditions but may degrade under extreme pH or temperature conditions. Temporal studies indicate that its effects can vary over time, necessitating careful monitoring during experiments.

Dosage Effects in Animal Models

Research involving animal models has indicated that the compound's effects are dose-dependent. At lower doses, it effectively inhibits target enzymes without significant toxicity; however, higher doses have been associated with adverse effects such as hepatotoxicity and nephrotoxicity.

Comparative Analysis

Property This compound Other Sulfonamide Compounds
Target Enzyme hRRM1Various (e.g., carbonic anhydrase)
Primary Action Local anesthetic & enzyme inhibitorAntimicrobial & diuretic
Stability Stable under normal conditionsVaries significantly
Toxicity Profile Favorable at low dosesVaries widely

Q & A

Q. What analytical methods are recommended to ensure the purity of Ethyl 4-fluoro-3-sulfamoylbenzoate in synthetic batches?

Level: Basic
Answer: High-performance liquid chromatography (HPLC) with UV detection is critical for quantifying purity and identifying impurities. Confirm structural integrity via ¹H and ¹³C nuclear magnetic resonance (NMR) spectroscopy. Mass spectrometry (MS) validates molecular weight accuracy. Purity should exceed 98%, documented in certificates of analysis (COA) that detail batch-specific chromatographic conditions and impurity thresholds .

Q. How does the fluorine substituent influence the biochemical activity of this compound?

Level: Advanced
Answer: Fluorine’s electronegativity enhances metabolic stability and binding affinity through polar interactions and reduced metabolic cleavage. It also improves target selectivity by sterically blocking non-specific binding pockets. Comparative studies using isothermal titration calorimetry (ITC) with non-fluorinated analogs can quantify thermodynamic binding differences (ΔG, ΔH). Fluorine’s impact on pharmacokinetics, such as increased blood-brain barrier penetration, should be assessed via in vitro permeability assays .

Q. What experimental strategies are effective in resolving contradictions in ribonucleotide reductase (RNR) inhibition data?

Level: Advanced
Answer: Standardize assay conditions (pH 7.4, 37°C, 5 mM Mg²⁺) to minimize variability. Use orthogonal methods:

  • Enzyme kinetics : Measure NADPH consumption rates.
  • Direct dNTP quantification : Liquid chromatography-mass spectrometry (LC-MS) to correlate inhibition with dNTP depletion.
  • Cellular assays : Monitor S-phase arrest via flow cytometry.
    Molecular docking (e.g., AutoDock Vina) models ligand-enzyme interactions, while mutagenesis of RNR active-site residues validates binding hypotheses. Replicate findings across independent labs to confirm reproducibility .

Q. How does this compound compare structurally and functionally to benzothiophene-based sulfamoyl derivatives?

Level: Advanced
Answer: The benzoate ester confers greater hydrolytic stability compared to benzothiophene’s heterocyclic core. Fluorine at position 4 enhances RNR selectivity over carbonic anhydrase, a common off-target for sulfonamides. Enzymatic IC₅₀ comparisons and X-ray crystallography of ligand-RNR complexes reveal differences in binding poses and hydrogen-bond networks. Benzothiophene derivatives may exhibit broader off-target effects due to increased lipophilicity .

Q. What in silico approaches are validated for predicting the ADMET profile of this compound?

Level: Advanced
Answer:

  • QSAR models : Train on sulfonamide libraries to predict absorption (e.g., Caco-2 permeability) and hepatotoxicity.
  • Molecular dynamics : Simulate binding persistence to hRRM1 using Desmond or GROMACS.
  • SwissADME : Predicts metabolic hotspots (e.g., ester hydrolysis sites).
  • ProTox-II : Evaluates organ-specific toxicity risks. Validate predictions with in vitro microsomal stability assays and zebrafish toxicity models .

Q. Which synthetic intermediates require stringent control to ensure final product quality?

Level: Basic
Answer: Key intermediates:

  • Nitro-reduced amine : Monitor via thin-layer chromatography (TLC) or inline IR to prevent over-reduction.
  • Sulfonylation byproducts : Use design of experiments (DoE) to optimize reaction quenching (e.g., ice-water bath) and minimize di-sulfonated impurities. Implement process analytical technology (PAT) for real-time monitoring of intermediate stability .

Q. How can researchers validate target engagement of this compound in cellular models?

Level: Advanced
Answer:

  • Cellular Thermal Shift Assay (CETSA) : Confirm RNR target engagement by measuring thermal stabilization in lysates.
  • dNTP quantification : LC-MS to correlate intracellular dNTP depletion with growth inhibition.
  • CRISPR validation : Use RRM1-knockout cell lines to establish on-target vs. off-target effects.
  • Cell cycle analysis : Flow cytometry to verify S-phase arrest, a hallmark of RNR inhibition .

Properties

Molecular Formula

C9H10FNO4S

Molecular Weight

247.25 g/mol

IUPAC Name

ethyl 4-fluoro-3-sulfamoylbenzoate

InChI

InChI=1S/C9H10FNO4S/c1-2-15-9(12)6-3-4-7(10)8(5-6)16(11,13)14/h3-5H,2H2,1H3,(H2,11,13,14)

InChI Key

PHRTWVKBIZUKOX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)F)S(=O)(=O)N

Origin of Product

United States

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